molecular formula C6H7F3N2O3 B14052971 5-Nitro-4-(trifluoromethyl)piperidin-2-one

5-Nitro-4-(trifluoromethyl)piperidin-2-one

Cat. No.: B14052971
M. Wt: 212.13 g/mol
InChI Key: BEARDRFCIVQXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-4-(trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of a trifluoromethyl group and a nitro group in the compound makes it unique and significant in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reaction of a piperidine derivative with a trifluoromethylating agent and a nitrating agent under controlled conditions .

Industrial Production Methods

Industrial production of 5-Nitro-4-(trifluoromethyl)piperidin-2-one often employs high-yield methods that ensure the efficient incorporation of the trifluoromethyl and nitro groups. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

5-Nitro-4-(trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-4-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-4-(trifluoromethyl)piperidin-2-one is unique due to the simultaneous presence of both the trifluoromethyl and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H7F3N2O3

Molecular Weight

212.13 g/mol

IUPAC Name

5-nitro-4-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H7F3N2O3/c7-6(8,9)3-1-5(12)10-2-4(3)11(13)14/h3-4H,1-2H2,(H,10,12)

InChI Key

BEARDRFCIVQXOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CNC1=O)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.